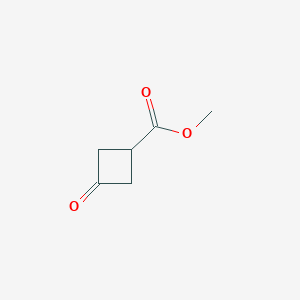

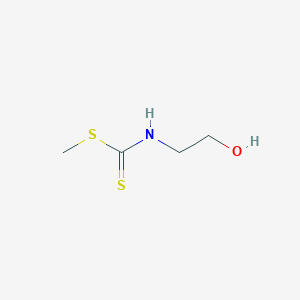

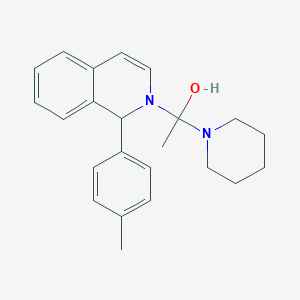

![molecular formula C48H98N5O9P B044682 [3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate CAS No. 124076-29-5](/img/structure/B44682.png)

[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate, commonly known as PEPAH, is a synthetic lipid molecule that has gained significant attention in the scientific community due to its potential applications in drug delivery and gene therapy.

Mecanismo De Acción

PEPAH functions as a cationic lipid, meaning that it has a positive charge and can interact with negatively charged molecules such as DNA and RNA. When PEPAH is complexed with DNA or RNA, it forms a stable nanoparticle that can enter cells through endocytosis. Once inside the cell, the nanoparticle is taken up by the endosomes, and the acidic environment of the endosomes causes the PEPAH to release the DNA or RNA. The released DNA or RNA can then enter the nucleus and exert its therapeutic effect.

Efectos Bioquímicos Y Fisiológicos

PEPAH has been shown to have low toxicity and high biocompatibility, making it a promising candidate for drug delivery and gene therapy. Additionally, it has been shown to enhance the cellular uptake and intracellular release of various drugs and genes, further supporting its potential as a therapeutic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using PEPAH in lab experiments is its ability to improve the efficacy of current therapies by enhancing the cellular uptake and intracellular release of drugs and genes. Additionally, its low toxicity and high biocompatibility make it a safe and viable option for drug delivery and gene therapy. However, one of the limitations of using PEPAH in lab experiments is its complex synthesis method, which may limit its widespread use.

Direcciones Futuras

There are several future directions for research on PEPAH, including exploring its potential applications in cancer therapy, investigating its ability to target specific cell types, and optimizing its synthesis method to make it more accessible for widespread use. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of PEPAH.

Métodos De Síntesis

PEPAH is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of hexadecanol with hexadecanoyl chloride to form hexadecanoyl chloride. In the second step, the hexadecanoyl chloride is reacted with 2-hydroxypropyl-phosphonic acid to form 2-hexadecanoyloxypropyl-phosphonic acid. In the third step, the 2-hexadecanoyloxypropyl-phosphonic acid is reacted with 2-aminoethoxyethanol to form 2-[2-(2-hexadecanoyloxypropoxy)ethoxy]ethylphosphonic acid. Finally, 2-[2-(2-hexadecanoyloxypropoxy)ethoxy]ethylphosphonic acid is reacted with 2,5-bis(3-aminopropylamino)pentanoic acid to form PEPAH.

Aplicaciones Científicas De Investigación

PEPAH has been extensively studied for its potential applications in drug delivery and gene therapy. It has been shown to enhance the cellular uptake and intracellular release of various drugs and genes, making it an attractive candidate for improving the efficacy of current therapies. Additionally, PEPAH has been shown to have low toxicity and high biocompatibility, further supporting its potential as a drug delivery and gene therapy agent.

Propiedades

Número CAS |

124076-29-5 |

|---|---|

Nombre del producto |

[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

Fórmula molecular |

C48H98N5O9P |

Peso molecular |

920.3 g/mol |

Nombre IUPAC |

[3-[2-[2,5-bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C48H98N5O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-46(54)59-42-44(62-47(55)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-61-63(57,58)60-41-40-53-48(56)45(52-39-31-36-50)32-29-37-51-38-30-35-49/h44-45,51-52H,3-43,49-50H2,1-2H3,(H,53,56)(H,57,58) |

Clave InChI |

KJGNQQFTDRTNRE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCCCCCCCCCC |

Sinónimos |

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamidospermine 1,2-dipalmitoylphosphatidylethanolamidospermine 1-DPPES |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.